molecular formula C11H14BrNO2 B2808291 (4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrobromide CAS No. 2411219-30-0

(4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrobromide

Cat. No.: B2808291
CAS No.: 2411219-30-0
M. Wt: 272.142
InChI Key: KTXAIQQSZAWCJP-UHFFFAOYSA-N
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Description

(4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone hydrobromide is a hydrobromide salt of a pyrrolidine-derived compound featuring a 4-hydroxyphenyl group attached to a methanone moiety. This structure combines aromatic, heterocyclic, and ionic components, making it relevant in pharmaceutical and chemical research. The hydrobromide salt enhances solubility and bioavailability, a common strategy in drug design . While direct spectroscopic or pharmacological data for this compound are absent in the provided evidence, structural analogs and related hydrobromide salts offer insights into its properties and applications.

Properties

IUPAC Name

(4-hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.BrH/c13-9-5-3-8(4-6-9)11(14)10-2-1-7-12-10;/h3-6,10,12-13H,1-2,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLYTQJALUNPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)C2=CC=C(C=C2)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrobromide typically involves the reaction of 4-hydroxybenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is designed to be cost-effective and environmentally friendly, utilizing green chemistry principles where possible .

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrobromide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrobromide involves its interaction with specific molecular targets in biological systems. It may act by inhibiting enzymes or modulating receptor activity, leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms .

Comparison with Similar Compounds

1-(4-Hydroxyphenyl)-2-(4-Morpholinyl)ethanone Hydrobromide

  • Structural Differences : Replaces the pyrrolidine ring with a morpholine ring (six-membered, oxygen-containing heterocycle). Morpholine’s electron-rich oxygen may alter electronic properties and hydrogen-bonding capacity compared to pyrrolidine .
  • Pharmacological Implications : Morpholine derivatives often exhibit distinct receptor affinities (e.g., serotonin or dopamine receptors) due to conformational flexibility and polarity differences.
  • Solubility : Both compounds benefit from hydrobromide salt formation, but the morpholine analog’s larger ring size may reduce lipophilicity.

BD 1008 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine Dihydrobromide)

  • Structural Differences: Features a dichlorophenyl group and a dihydrobromide salt. The dual bromide ions increase molecular weight (MW: ~462.43) and solubility compared to the monobromide target compound .
  • Applications : BD 1008 is a sigma receptor ligand, suggesting that the target compound’s pyrrolidine and hydroxyphenyl groups may also interact with neurological targets.

Eletriptan Hydrobromide

  • Structural Differences : A 5-HT1B/1D agonist with a sulfonyl-containing indole structure. Unlike the target compound, it lacks a pyrrolidine ring but shares the hydrobromide salt for enhanced solubility .
  • Pharmacokinetics : Eletriptan’s MW (462.43) and solubility profile highlight how bromide salts optimize oral bioavailability, a likely advantage for the target compound.

SKF-82958 Hydrobromide

  • Structural Differences : A benzazepine-based dopamine agonist with a chloro-substituted aromatic ring. The hydroxyphenyl group in the target compound may confer antioxidant or estrogen receptor-binding activity absent in SKF-82958 .
  • Potency : SKF-82958’s efficacy in Parkinson’s models suggests that structural modifications in the target compound could tailor receptor selectivity (e.g., D1 vs. D2 receptors).

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Hydrobromide salts generally exhibit high water solubility (e.g., pyridine hydrobromide: MW 160.01, readily soluble ). The target compound’s larger aromatic and heterocyclic components may reduce solubility compared to smaller salts but improve membrane permeability.
  • Stability: Bromide ions resist oxidation better than iodide, making hydrobromides preferable for long-term storage .

Biological Activity

(4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrobromide, with the chemical formula C12H14BrN and CAS number 2411219-30-0, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C12H14BrN
  • Molecular Weight : 268.15 g/mol
  • Structure : The compound features a pyrrolidine ring attached to a hydroxyphenyl group, which is significant for its biological interactions.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like tyrosinase activity, which is crucial in melanin biosynthesis .
  • Antioxidant Properties : Research indicates that this compound exhibits antioxidant effects, which may help mitigate oxidative stress in cells .
  • Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Biological Activity Data

Activity TypeObservationsReference
Enzyme InhibitionIC50 = 3.8 μM against tyrosinase
Antioxidant ActivityExhibited antioxidant effects with no cytotoxicity at 25 μM
Antimicrobial EffectsPotential activity against various pathogens

Case Studies

Several studies have highlighted the biological effects of this compound:

  • Study on Tyrosinase Inhibition :
    • A series of derivatives were synthesized and tested for their ability to inhibit tyrosinase, an enzyme critical in melanin production. The most promising derivative showed significant inhibition with an IC50 value of 3.8 μM, indicating its potential as a therapeutic agent against hyperpigmentation disorders .
  • Antioxidant Evaluation :
    • In vitro assays demonstrated that the compound could effectively scavenge free radicals without inducing cytotoxicity in B16F10 melanoma cells, suggesting its utility in preventing oxidative damage associated with skin aging and other diseases .
  • Antimicrobial Studies :
    • Preliminary investigations into the antimicrobial properties revealed that this compound exhibited activity against several bacterial strains, warranting further research into its potential as an antimicrobial agent.

Q & A

Q. Experimental Design Table :

Assay TypeKey ParametersOutcome Metric
RadioligandKdK_d, BmaxB_{max}Binding affinity
Enzyme KineticsVmaxV_{max}, KmK_mInhibition potency
In Vivo PK/PDTmaxT_{max}, AUCBioavailability

Advanced: How can researchers address discrepancies in hydrogen-bonding patterns reported in different crystallographic studies?

Methodological Answer:

  • CSD Mining : Compare hydrogen-bond metrics (e.g., D–H···A distances, angles) across structurally similar hydrobromides to identify trends .
  • Temperature-Dependent Crystallography : Assess whether thermal motion artifacts distort hydrogen-bond measurements at 100 K vs. room temperature .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Br···H contacts) to resolve packing-driven variations .

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